2-Phenylpyrido[1,2-a]pyrimidin-5-ium
Description
2-Phenylpyrido[1,2-a]pyrimidin-5-ium is a cationic heterocyclic compound characterized by a fused pyridine-pyrimidine core with a phenyl substituent at the 2-position. This structure confers unique electronic and steric properties, making it a scaffold of interest in medicinal chemistry and materials science. The synthesis of pyrido[1,2-a]pyrimidin-5-ium derivatives often involves ring-closing metathesis (RCM) of pyridinium azadienes using Grubbs catalysts, enabling efficient access to the core structure . Substitutions at the phenyl group or pyrimidine ring modulate reactivity, solubility, and biological activity, as demonstrated in diverse synthetic and pharmacological studies .
Properties
Molecular Formula |
C14H11N2+ |
|---|---|
Molecular Weight |
207.25 g/mol |
IUPAC Name |
2-phenylpyrido[1,2-a]pyrimidin-5-ium |
InChI |
InChI=1S/C14H11N2/c1-2-6-12(7-3-1)13-9-11-16-10-5-4-8-14(16)15-13/h1-11H/q+1 |
InChI Key |
PDNNIHKVDKWZQS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=[N+]3C=C2 |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=[N+]3C=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Tetrahydropyrido[1,2-a]pyrimidin-5-ium Derivatives
Several analogs with saturated pyrido[1,2-a]pyrimidin-5-ium cores and functionalized substituents have been synthesized (Table 1). Key examples include:
Key Findings :
- Halogen substituents (Cl, Br, F) increase melting points and influence solubility. For instance, brominated 3ce′ exhibits the highest melting point (227–229°C), likely due to stronger intermolecular halogen bonding .
- Fluorinated derivatives (e.g., 3dc′) show moderate polarity, enhancing bioavailability in aqueous environments .
Pyrimidopyrimidines and Other Heterocycles
Pyrimido[1,2-a]pyrimidines share structural similarities but lack the cationic pyridinium moiety. These compounds are noted for broad pharmacological applications, including antiviral and anticancer activities . Unlike 2-phenylpyrido[1,2-a]pyrimidin-5-ium, pyrimidopyrimidines often exhibit neutral or zwitterionic behavior, reducing their membrane permeability but improving metabolic stability .
PhIP-M1: A Bioactive Microbial Metabolite
7-Hydroxy-5-methyl-3-phenyl-6,7,8,9-tetrahydro-pyrido[3′,2′:4,5]imidazo[1,2-a]pyrimidin-5-ium chloride (PhIP-M1) is a microbial metabolite of the carcinogen PhIP. Key distinctions include:
- Structure : PhIP-M1 incorporates a fused imidazo ring and a chloride counterion, altering its charge distribution compared to this compound .
- Activity: PhIP-M1 induces DNA damage and apoptosis in Caco-2 cells, highlighting its genotoxicity, whereas this compound derivatives are often designed as therapeutic agents .
Fluorinated and Substituted Derivatives
- 4-CF3-pyrido[1,2-a]pyrimidin-5-ium triflates (): Trifluoromethyl groups enhance electron-withdrawing effects, stabilizing the cationic core and enabling nucleophilic additions. These derivatives are synthesized via reactions of acetylenic iminium salts with aminopyridines .
- Methoxy- and Chloro-Substituted Salts (): 2-Methoxy-4-(4-methoxyphenyl)pyrido[1,2-a]pyrimidin-5-ium tetrafluoroborate exhibits strong C=N⁺ IR absorption (1619 cm⁻¹), indicative of charge localization. Chloro-substituted analogs (e.g., 7c) show reduced melting points (175°C) due to decreased crystallinity .
Perchlorate and Sulfonamide Derivatives
- 3,4-Diphenylpyrido[1,2-a]pyrimidin-5-ium perchlorate (): The bulky perchlorate counterion improves solubility in polar solvents but poses handling risks due to oxidative instability .
- Sulfonamide-Fused Analogs (): Derivatives like 7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one integrate sulfonamide groups, expanding applications to kinase inhibition and antimicrobial therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
